U-47700-d6
Description
Properties
Molecular Formula |
C16H16D6Cl2N2O |
|---|---|
Molecular Weight |
335.3 |
InChI |
InChI=1S/C16H22Cl2N2O/c1-19(2)14-6-4-5-7-15(14)20(3)16(21)11-8-9-12(17)13(18)10-11/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m1/s1/i1D3,2D3 |
InChI Key |
JGPNMZWFVRQNGU-HOPRYTGQSA-N |
SMILES |
ClC1=C(C=CC(C(N(C)[C@@H]2CCCC[C@H]2N(C([2H])([2H])[2H])C([2H])([2H])[2H])=O)=C1)Cl |
Synonyms |
trans-3,4-dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide |
Origin of Product |
United States |
Chemical Structure and Stereochemistry of U 47700 and Deuterated Derivatives
IUPAC Nomenclature and Core Structural Features of U-47700
The formal IUPAC name for the most biologically active form of U-47700 is 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide. ecddrepository.orgguidetopharmacology.orgmdpi.com The structure of U-47700 is characterized by several key features: a 3,4-dichlorinated phenyl ring attached to a benzamide (B126) group, an N-methyl group on the amide nitrogen, and a trans-substituted cyclohexane (B81311) ring bearing a dimethylamino group. mdpi.comcaymanchem.com This specific arrangement of a basic nitrogen atom and an aromatic system allows the molecule to assume a spatial orientation necessary for its interaction with opioid receptors. researchgate.net U-47700 is a structural isomer of another synthetic opioid, AH-7921. wikipedia.org
Table 1: Chemical Properties of U-47700
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂Cl₂N₂O |
| Molar Mass | 329.27 g·mol⁻¹ |
| CAS Number | 82657-23-6 |
| Core Structure | N-substituted benzamide |
Stereochemical Considerations and Isomeric Forms
The structure of U-47700 contains two chiral centers on the cyclohexane ring at positions C1 and C2. mdpi.com This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. ecddrepository.orgmdpi.com These pairs are distinguished by the relative orientation of the substituents on the cyclohexane ring, described as cis and trans conformations. mdpi.com
The four stereoisomers are:
trans-(1R,2R) and trans-(1S,2S)
cis-(1R,2S) and cis-(1S,2R)
Research has shown that the opioid activity resides almost exclusively in the trans isomers. mdpi.com Specifically, the trans-(1R,2R) stereoisomer exhibits the greatest affinity and selectivity for the μ-opioid receptor, which is responsible for mediating the compound's primary pharmacological effects. mdpi.com
Table 2: Stereoisomers of U-47700
| Isomer Configuration | Enantiomeric Pair | Biological Activity Note |
|---|---|---|
| trans-(1R,2R) | (1R,2R) / (1S,2S) | Highest affinity for μ-opioid receptor. mdpi.com |
| trans-(1S,2S) | (1R,2R) / (1S,2S) | Displays opioid activity, but lower than (1R,2R). mdpi.com |
| cis-(1R,2S) | (1R,2S) / (1S,2R) | Does not display significant opioid activity. mdpi.com |
| cis-(1S,2R) | (1R,2S) / (1S,2R) | Does not display significant opioid activity. mdpi.com |
Deuteration Strategy for U-47700-d6: Isotopic Labeling Principles for Research Applications
Isotopic labeling is a technique where one or more atoms in a molecule are replaced with an isotope of that same element. wikipedia.orgcreative-proteomics.com This "label" allows researchers to track the molecule through a chemical reaction or biological system. wikipedia.org Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. Deuterated compounds are chemically and biologically similar to their non-deuterated counterparts but are distinguishable by their higher mass. creative-proteomics.com
In the case of this compound, six hydrogen atoms are replaced with deuterium atoms. The formal name, trans-3,4-dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide, indicates that the deuteration occurs on the two methyl groups of the dimethylamino substituent. caymanchem.com
The primary research application for this compound is as an internal standard for quantitative analysis using mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS). caymanchem.commdpi.com When analyzing biological samples like blood or urine, a known amount of the deuterated standard (this compound) is added. frontiersin.org Because it behaves almost identically to the non-labeled U-47700 during sample extraction and analysis but is detected at a slightly higher mass by the spectrometer, it allows for highly accurate and precise measurement of the concentration of U-47700 in the sample. nih.govoup.com
Table 3: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆D₆Cl₂N₂O |
| Formula Weight | 335.3 g/mol |
| Formal Name | trans-3,4-dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide |
| Primary Application | Internal standard for quantification of U-47700 by GC- or LC-MS. caymanchem.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| U-47700 |
| This compound |
| AH-7921 |
| N-desmethyl-U-47700 |
Pharmacological Characterization of U 47700 at Opioid Receptors Preclinical Studies
In Vitro Opioid Receptor Binding Affinity and Selectivity
Opioid receptor binding affinity is typically assessed by determining the inhibition constant (Kᵢ) of a compound for a specific receptor subtype using radioligand binding assays. A lower Kᵢ value indicates higher binding affinity.
Mu-Opioid Receptor (MOR) Binding Profiles (Kᵢ values)
Studies have consistently shown that U-47700 possesses significant binding affinity for the mu-opioid receptor. However, the reported Kᵢ values for U-47700 at the MOR vary across different studies, likely due to variations in assay methodologies, such as the species of receptor (e.g., rat, mouse, human), the specific radioligand used, and the tissue or cell line employed.
Reported Kᵢ values for U-47700 at the MOR include:
Metabolism and Biotransformation Pathways of U 47700 and Analogs
In Vitro Metabolic Profiling Using Hepatic Enzyme Systems
In vitro studies utilizing human hepatic enzyme systems have been instrumental in identifying the primary metabolic pathways of U-47700. These systems, particularly human liver microsomes (HLM) and S9 fractions, contain the necessary enzymes, such as cytochrome P450 (CYP) enzymes and other transferases, to simulate hepatic metabolism. mdpi.comresearchgate.netnih.gov
Human Liver Microsomes (HLM) and S9 Fraction Studies
Studies employing human liver microsomes (HLM) and S9 fractions have demonstrated that U-47700 undergoes extensive metabolism. mdpi.comresearchgate.netnih.gov HLM primarily contain membrane-bound enzymes like CYPs and UDP-glucuronosyltransferases (UGTs), while S9 fractions also include soluble enzymes such as N-acetyltransferases and sulfotransferases. nih.gov These in vitro systems have been successfully used to generate metabolic profiles of U-47700, allowing for the identification of various metabolites. researchgate.netnih.gov
Identification of Phase I Metabolites (N-demethylation, Hydroxylation)
Phase I metabolism of U-47700 primarily involves N-demethylation and hydroxylation reactions. mdpi.comresearchgate.netspringermedizin.denih.gov N-demethylation occurs at the nitrogen atom of the dimethylamino group on the cyclohexane (B81311) ring, leading to the formation of N-desmethyl-U-47700 (M1) and subsequently N,N-didesmethyl-U-47700 (M2). researchgate.netnih.govspringermedizin.de These demethylated derivatives are considered major metabolites of U-47700 and have been consistently identified in in vitro assays using HLM and in authentic human urine samples. researchgate.netspringermedizin.de Hydroxylation has also been observed, occurring at various positions on the cyclohexyl moiety of both the parent compound and its demethylated metabolites, leading to hydroxylated derivatives such as N-desmethyl-hydroxyl-U-47700 (M3) and N,N-didesmethyl-hydroxyl-U-47700 (M4). researchgate.netspringermedizin.de In total, up to 12 phase I metabolites of U-47700 have been identified in some studies. nih.gov
Investigation of Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation)
Following Phase I transformations, U-47700 and its metabolites can undergo Phase II metabolic reactions, primarily glucuronidation and sulfation. nih.govwebpoisoncontrol.org These conjugation reactions involve the addition of glucuronic acid or sulfate (B86663) groups to the Phase I metabolites, increasing their water solubility and facilitating their excretion. Studies have identified up to 8 phase II metabolites of U-47700, resulting from the conjugation of hydroxylated and demethylated metabolites. nih.gov
Elucidation of Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2B6) and Flavin-Containing Monooxygenases (FMO3) Involvement
Several cytochrome P450 (CYP) enzyme isoforms are involved in the Phase I metabolism of U-47700. In silico analysis and in vitro studies suggest the involvement of CYP3A4, CYP2B6, CYP2C9, CYP2C19, and CYP2D6 in the biotransformation of U-47700. mdpi.comnih.govresearchgate.netnih.gov CYP3A4 is indicated in hydroxylation processes, while CYP1A2 and CYP2C19 have been suggested as main isoenzymes responsible for demethylation. mdpi.comnih.gov Additionally, Flavin-Containing Monooxygenase 3 (FMO3) has been implicated in the N-oxidation of U-47700. nih.gov
In Vivo Metabolite Identification in Animal Models
Animal models, particularly rats, have been utilized to study the in vivo metabolism and pharmacokinetics of U-47700. mdpi.comnih.govresearchgate.net These studies help to confirm the metabolic pathways observed in vitro and provide insights into the circulating metabolites and their persistence in biological fluids.
Rat Model Metabolic Studies
In vivo studies in rats have confirmed the presence of U-47700 and its major metabolites, N-desmethyl-U-47700 (M1) and N,N-didesmethyl-U-47700 (M2). mdpi.comnih.govresearchgate.net Following administration, U-47700 is rapidly absorbed and metabolized. nih.gov Plasma concentrations of U-47700 and its N-desmethyl metabolites have been quantified in rat studies. mdpi.comnih.gov The concentrations of the N-desmethyl metabolites can reach levels comparable to the parent compound, and N,N-didesmethyl-U-47700 has shown a slower elimination time, suggesting its potential as a longer-lasting marker of exposure. nih.gov The metabolic pattern observed in rats, particularly the formation of N-demethylated metabolites, is similar to that seen in human in vitro and in vivo data, suggesting the rat model has translational value for studying U-47700 metabolism. mdpi.comnih.govnih.gov
Table 1: Key Metabolites of U-47700
| Metabolite Name | Proposed Metabolic Pathway(s) | Occurrence (In Vitro/In Vivo) |
| N-desmethyl-U-47700 (M1) | N-demethylation | In Vitro (HLM, S9), In Vivo (Rat, Human) mdpi.comresearchgate.netnih.govspringermedizin.deresearchgate.net |
| N,N-didesmethyl-U-47700 (M2) | N-demethylation (second step) | In Vitro (HLM, S9), In Vivo (Rat, Human) mdpi.comresearchgate.netnih.govspringermedizin.deresearchgate.net |
| Hydroxylated Metabolites | Hydroxylation (on cyclohexyl ring) | In Vitro (HLM, S9), In Vivo (Human) researchgate.netspringermedizin.denih.gov |
| Glucuronide Conjugates | Glucuronidation (of Phase I metabolites) | In Vitro, In Vivo (Human) nih.govnih.gov |
| Sulfate Conjugates | Sulfation (of Phase I metabolites) | In Vitro, In Vivo (Human) nih.govnih.gov |
| N-oxidated Metabolites | N-oxidation | In Vitro nih.gov |
Table 2: Involved Enzymes in U-47700 Metabolism
Swine Model Metabolic Studies: Translational Relevance to Mammalian Metabolism
Animal models play a vital role in studying the metabolism and toxicokinetics of novel psychoactive substances like U-47700. Research utilizing swine as an in vivo model for U-47700 metabolism has demonstrated the translational relevance of this species to mammalian, including human, metabolism. Studies involving intravenous administration of U-47700 to pigs have shown a metabolic pattern comparable to that observed in human in vivo data. These studies have identified a range of phase I and phase II metabolites, with predominant reactions including N-demethylation, hydroxylation, and subsequent glucuronidation or sulfation. The similarity in metabolic profiles suggests that the swine model is suitable for investigating the metabolism and toxicokinetics of U-47700 and potentially other new synthetic opioids.
Quantitative Analysis of Metabolites in Animal Tissues (e.g., blood, brain, liver)
Quantitative analysis of U-47700 and its metabolites in biological tissues provides essential data on their distribution and elimination. Studies conducted in rats have quantified the concentrations of U-47700 and its major metabolites, N-desmethyl-U-47700 and N,N-didesmethyl-U-47700, in various tissues including blood, brain, and liver. wikipedia.orgusdoj.gov These studies have shown that the concentrations of the N-desmethyl and N,N-didesmethyl metabolites in plasma can reach levels comparable to that of the parent compound. usdoj.gov Furthermore, these metabolites, particularly N,N-didesmethyl-U-47700, have been observed to have longer elimination half-lives compared to the parent compound in rats. usdoj.gov Quantitative data from animal studies, such as those in rats, can offer insights into the potential distribution and metabolic fate of U-47700 in mammals, and the concentration ranges observed in rat blood have shown overlap with those reported in non-fatal human intoxications. wikipedia.org
Table 1: Representative Concentrations of U-47700 and Metabolites in Rat Tissues
| Compound | Tissue | Concentration Range (ng/mL or ng/g) | Study Context |
| U-47700 | Blood | 113–259 | Rat study, 1 and 5 mg/kg doses, 30 and 90 min |
| N-desmethyl-U-47700 | Blood | 179–625 | Rat study, 1 and 5 mg/kg doses, 30 and 90 min |
| N,N-didesmethyl-U-47700 | Blood | 132–530 | Rat study, 1 and 5 mg/kg doses, 30 and 90 min |
| U-47700 | Brain | Data available in source wikipedia.org | Rat study, 1 and 5 mg/kg doses, 30 and 90 min |
| N-desmethyl-U-47700 | Brain | Data available in source wikipedia.org | Rat study, 1 and 5 mg/kg doses, 30 and 90 min |
| N,N-didesmethyl-U-47700 | Brain | Data available in source wikipedia.org | Rat study, 1 and 5 mg/kg doses, 30 and 90 min |
| U-47700 | Liver | Data available in source wikipedia.org | Rat study, 1 and 5 mg/kg doses, 30 and 90 min |
| N-desmethyl-U-47700 | Liver | Data available in source wikipedia.org | Rat study, 1 and 5 mg/kg doses, 30 and 90 min |
| N,N-didesmethyl-U-47700 | Liver | Data available in source wikipedia.org | Rat study, 1 and 5 mg/kg doses, 30 and 90 min |
| U-47700 | Blood | 48.6 (unvaccinated mice) | Mouse study, 0.2 mg/kg dose, 15 min post-inj |
| U-47700 | Brain | 36.4 (unvaccinated mice) | Mouse study, 0.2 mg/kg dose, 15 min post-inj |
Note: The data in this table are representative ranges or indicate data availability in the cited sources. Specific concentrations vary depending on dose, time point, and tissue.
In Silico Prediction of Metabolic Pathways (ADMET Predictor)
In silico tools, such as ADMET Predictor software, are valuable for the preliminary assessment and prediction of metabolic pathways. wikipedia.org The use of ADMET Predictor has been applied to U-47700 to predict its biotransformation pathways, particularly phase I metabolism. wikipedia.org These in silico predictions have shown consistency with metabolites identified in in vitro studies using human liver microsomes and S9 fractions. wikipedia.org The software can suggest potential metabolic routes and provide information on the likelihood of specific metabolite formation, aiding in the design and interpretation of subsequent in vitro and in vivo metabolism studies. wikipedia.org
Application of U-47700-d6 in Metabolic Tracing and Isotope Effect Studies
This compound is a deuterated analog of U-47700, where six hydrogen atoms have been replaced by deuterium (B1214612). Isotopically labeled compounds like this compound are widely used in drug metabolism and pharmacokinetic studies. In the context of U-47700 analysis, this compound has been specifically utilized as an internal standard in quantitative analytical methods, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS). wikipedia.org As an internal standard, this compound aids in the accurate quantification of U-47700 and its metabolites in biological matrices by compensating for variations in sample preparation, matrix effects, and instrument response. wikipedia.org
Beyond its role as an internal standard for quantification, stable isotope labeling, including deuteration, can be applied more broadly in metabolic tracing and isotope effect studies. In metabolic tracing, labeled compounds help to follow the fate of the parent drug through various metabolic pathways, enabling the identification and characterization of metabolites. Isotope effects, particularly kinetic isotope effects, can provide insights into the rate-limiting steps of enzymatic reactions involved in metabolism. While the provided search results primarily highlight this compound's use as an internal standard for quantification of U-47700 and its metabolites wikipedia.org, the principles of stable isotope labeling support its potential application in more detailed metabolic tracing and the investigation of kinetic isotope effects within the biotransformation of U-47700.
Analytical Methodologies for Detection and Quantification of U 47700 and Metabolites
Chromatographic Techniques
Chromatographic methods, primarily coupled with mass spectrometry, are widely employed for the separation, identification, and quantification of U-47700 and its metabolites in various biological samples, including blood, urine, serum, vitreous humor, hair, and tissue homogenates. wikipedia.orgresearchgate.netwikipedia.orgnih.govunodc.orgcaymanchem.com
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is a prevalent technique for the targeted analysis of U-47700 and its metabolites due to its sensitivity, specificity, and ability to handle complex biological matrices. Method development involves optimizing chromatographic separation parameters, such as mobile phase composition and gradient, along with mass spectrometric parameters, including ionization mode (typically positive electrospray ionization, ESI) and multiple reaction monitoring (MRM) transitions for the parent compound and its metabolites.
Validation of LC-MS/MS methods for U-47700 includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, selectivity, matrix effects, and recovery. researchgate.netunodc.org For instance, an LC-MS/MS method for U-47700 in urine reported an analytical range of 1–1,250 ng/mL and an LOD of 1 ng/mL. Another validated method for quantifying seven synthetic opioids, including U-47700, in whole blood achieved lower limits of quantification between 0.25 and 1 ng/mL and upper limits of quantification of 100 ng/mL, with coefficients of determination (R²) for calibration curves exceeding 0.99. researchgate.net Precision and accuracy were generally within acceptable limits, typically ±15% for bias and ≤17% for imprecision. researchgate.net
Data from a validated LC-MS/MS method for U-47700 and its metabolites in autopsy blood samples demonstrated the following performance characteristics:
| Analyte | LOQ (ng/mL) | Coefficient of Determination (R²) |
| U-47700 | 1 | ≥0.999 |
| N-desmethyl-U-47700 | 1 | ≥0.999 |
| N,N-didesmethyl-U-47700 | 1 | ≥0.999 |
Ultra-High Performance Liquid Chromatography–Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography–Mass Spectrometry (UHPLC-MS/MS) offers improved chromatographic resolution and faster analysis times compared to conventional LC-MS/MS. This technique has been applied to the analysis of U-47700 and other synthetic opioids in matrices such as hair and postmortem blood specimens. unodc.org UHPLC-MS/MS methods have demonstrated high sensitivity, with reported limits of quantification in the picogram per milligram range for hair analysis. unodc.org
Gas Chromatography–Mass Spectrometry (GC-MS) Applications
Gas Chromatography–Mass Spectrometry (GC-MS) has also been utilized for the detection and initial identification of U-47700 in biological samples, often following solid-phase extraction. wikipedia.orgresearchgate.netwikipedia.org While LC-MS-based methods are often preferred for their suitability for more polar compounds and metabolites without derivatization, GC-MS, particularly with selected ion monitoring (SIM), can be used for confirmation and quantification of U-47700. wikipedia.org
Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS/MS) for Untargeted Screening and Metabolite Identification
Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS/MS) is a powerful tool for both targeted and untargeted screening of novel psychoactive substances, including U-47700, and for the identification of their metabolites. wikipedia.org The high mass resolution and accurate mass capabilities of QToF mass analyzers allow for the determination of elemental compositions and facilitate the identification of unknown metabolites based on their fragmentation patterns. Studies utilizing LC-QToF-MS/MS have identified suspected phase I metabolites of U-47700, such as demethylated forms (N-desmethyl and N,N-didesmethyl U-47700), which is crucial for comprehensive toxicological analysis. wikipedia.org
Application of Deuterated Internal Standards (U-47700-d6) in Quantitative Analysis
The use of isotopically labeled internal standards is a fundamental practice in quantitative mass spectrometry to compensate for potential variations during sample preparation, matrix effects, and instrument variability. This compound, a deuterated analog of U-47700, serves as a critical internal standard in the quantitative analysis of U-47700 and its metabolites by GC- or LC-MS. caymanchem.com
This compound is structurally identical to U-47700 except for the presence of six deuterium (B1214612) atoms, typically incorporated into the dimethylamino group. This isotopic labeling results in a predictable mass shift in the mass spectrum while maintaining similar chromatographic and extraction properties to the non-labeled analyte.
Isotope Dilution Mass Spectrometry Principles for U-47700 Quantification
Isotope Dilution Mass Spectrometry (IDMS) is an established quantitative technique that relies on the addition of a known amount of an isotopically labeled analog (the internal standard) to the sample before extraction and analysis. In the context of U-47700 quantification, a precisely measured amount of this compound is added to the biological specimen at an early stage of the analytical procedure. caymanchem.com
During mass spectrometric analysis, both the native U-47700 and the added this compound are detected and their respective ion signals are measured. Since the labeled internal standard behaves very similarly to the native analyte throughout the sample preparation and analysis process, the ratio of the signals between U-47700 and this compound remains constant, even if there are losses or variations in recovery. By comparing the measured signal ratio to a calibration curve prepared using known concentrations of U-47700 and a constant amount of this compound, the accurate concentration of U-47700 in the original sample can be determined. This approach effectively compensates for matrix effects and variations in extraction efficiency, leading to more accurate and reliable quantitative results. This compound is typically used at a known concentration, such as a 100 ng/mL working solution, for spiking samples. caymanchem.com
Calibration Curve Construction and Analytical Performance
Calibration curves are fundamental to quantitative analysis, establishing the relationship between the analyte concentration and the instrument response. For U-47700 and its metabolites, calibration curves are typically constructed by analyzing a series of spiked blank matrix samples at various known concentrations along with a fixed concentration of the internal standard, such as this compound. oup.comforensicresources.orgunito.itmdpi.com The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the corresponding analyte concentration. frontiersin.org
Linear regression models are commonly used for calibration curves, often with weighting (e.g., 1/x) to improve accuracy at lower concentrations. oup.comjefferson.edu Studies have reported excellent linearity for U-47700 and its metabolites across various concentration ranges and matrices, with correlation coefficients (R²) typically exceeding 0.99. researchgate.netoup.comoup.com
Reported calibration ranges for U-47700 vary depending on the matrix and the specific method developed. Examples include 1–1,250 ng/mL in urine, 1–500 ng/mL in blood, and 0.1–100 ng/mL for U-47700 and N-desmethyl-U-47700 in plasma. oup.comnih.govoup.com Calibration ranges for metabolites like N,N-didesmethyl-U-47700 may differ slightly. nih.gov
Sample Preparation Techniques for Diverse Biological Matrices (e.g., plasma, whole blood, urine, brain, liver, hair)
Effective sample preparation is crucial for isolating U-47700 and its metabolites from complex biological matrices, removing interfering substances, and concentrating the analytes before instrumental analysis. Various techniques are employed depending on the matrix and the required sensitivity. capes.gov.bruniroma1.itpoderjudicial.gub.uy
Common sample preparation techniques for U-47700 and its metabolites in biological matrices include:
Solid-Phase Extraction (SPE): This is a widely used technique involving the selective retention and elution of analytes on a solid sorbent material. SPE is effective for cleaning up samples and concentrating analytes from matrices like urine, blood, and plasma. oup.comresearchgate.netcapes.gov.bracs.orgnih.govforensicresources.orgmdpi.com Procedures often involve conditioning the SPE cartridge, loading the sample (often pre-treated with buffer or enzymes), washing to remove interferences, and eluting the analytes with an appropriate solvent. oup.comnih.govforensicresources.orgmdpi.com
Liquid-Liquid Extraction (LLE): LLE involves partitioning analytes between two immiscible liquid phases. While less common than SPE for U-47700 in recent methods, it has been used, particularly in older GC-MS methods. researchgate.netfrontiersin.org
Protein Precipitation: This is a simple technique used to remove proteins from matrices like plasma or blood by adding an organic solvent or acid, causing proteins to precipitate. The supernatant containing the analytes is then separated. frontiersin.orgnih.gov This can sometimes be used as a preliminary step before other extraction techniques.
Dilution: For matrices like urine, which can contain high concentrations of analytes, simple dilution with a suitable solvent or buffer may be sufficient before analysis, especially when using highly sensitive techniques like LC-MS/MS. frontiersin.org
Enzymatic Hydrolysis: For matrices like urine, where metabolites may be conjugated (e.g., with glucuronic acid), enzymatic hydrolysis using enzymes like β-glucuronidase is often performed to cleave the conjugate and allow for the detection of the free metabolite. oup.com
Sample preparation protocols are tailored to the specific matrix:
Urine: Often involves enzymatic hydrolysis followed by SPE or simple dilution. oup.comfrontiersin.org
Whole Blood and Plasma: Commonly utilize SPE or protein precipitation followed by SPE. researchgate.netacs.orgnih.govforensicresources.orgmdpi.comfrontiersin.org
Brain and Liver: Tissue samples typically require homogenization before extraction. SPE or LLE can then be applied to the homogenate. researchgate.netpoderjudicial.gub.uystjohns.edu
Hair: Requires a digestion or extraction step to release the analytes trapped in the hair matrix, followed by techniques like SPE. researchgate.netmdpi.comsciex.comfrontiersin.org Methods for hair analysis often involve incubation in solvents or buffers, sometimes with sonication or heating. frontiersin.org
Preclinical Pharmacokinetic Studies of U 47700 in Animal Models
Absorption, Distribution, and Elimination Profiles in Rodent Models (e.g., Rats, Mice)
Tissue Distribution and Blood-Brain Barrier Penetration Studies in Animal Models
Specific research on the tissue distribution and blood-brain barrier penetration of U-47700-d6 in animal models is not widely documented in the available sources. Studies investigating tissue distribution and brain penetration have primarily focused on the parent compound U-47700 and its metabolites in species like rats and pigs mdpi.comresearchgate.netfrontiersin.orgresearchgate.net. For instance, studies in pigs have examined the distribution of U-47700 and its main metabolite, N-desmethyl-U-47700, in various tissues, including the brain researchgate.netresearchgate.net. In these investigations, this compound's role is generally limited to its function as an internal standard for the quantitative analysis of U-47700 and its metabolites in various tissues, including brain tissue mdpi.com. Research on U-47700 in mice has also explored its presence in the brain following administration, with this compound likely used in the analytical quantification frontiersin.org.
Inter-Species Pharmacokinetic Comparisons (e.g., Rat vs. Pig)
Comparative pharmacokinetic studies across different animal species specifically for this compound are not described in the provided search results. Inter-species comparisons of pharmacokinetic profiles have been conducted for the parent compound U-47700, for instance, comparing findings in rats and pigs to human data to assess the suitability of animal models for studying U-47700 metabolism and toxicokinetics researchgate.netresearchgate.netnih.gov. Studies have shown differences in metabolic patterns of U-47700 between species like pigs and humans nih.gov. In these comparative analyses, this compound serves as an analytical tool for quantifying the non-deuterated analytes in biological samples from different species mdpi.comresearchgate.netd-nb.info.
Correlation between Pharmacokinetic Parameters and Pharmacodynamic Effects in Animals
Research establishing correlations between pharmacokinetic parameters and pharmacodynamic effects in animals has focused on the parent compound, U-47700, and its active metabolites nih.govresearchgate.netmdpi.com. Studies in rats have examined the relationship between plasma concentrations of U-47700 and its N-desmethyl metabolite with observed opioid-mediated effects such as analgesia and catalepsy nih.govresearchgate.netmdpi.com. These studies indicate a correlation between U-47700 plasma levels and pharmacodynamic effects nih.govresearchgate.net. There is no indication in the searched literature of studies correlating the pharmacokinetic parameters of this compound with any pharmacodynamic effects, consistent with its primary use as an analytical internal standard rather than a pharmacologically active agent in these contexts.
Forensic Research Applications and Methodological Advancements
Development of Analytical Strategies for Forensic Toxicology Laboratories
The emergence of novel synthetic opioids (NSOs) like U-47700 presents significant challenges for forensic toxicology laboratories, necessitating the development of robust analytical strategies for their detection and identification. Analytical methods for the quantitation of U-47700 and its metabolites have been reported, primarily utilizing techniques such as liquid chromatography tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net These methods are designed to confirm and quantify U-47700 and related compounds in various biological matrices. forensicresources.org
Solid-phase extraction is a common sample preparation technique used to extract U-47700 and its metabolites from biological matrices like blood, urine, serum, vitreous humor, bile, and tissue homogenates before analysis by LC-MS/MS. nih.govforensicresources.org The extracted analytes are then identified based on their retention time and ion ratios of product ions. forensicresources.org The development of these strategies is crucial for staying ahead of the constantly evolving illicit drug market. researchgate.netfrontiersin.org
Detection and Identification of U-47700 and its Metabolites in Biological Specimens for Research
The detection and identification of U-47700 and its metabolites in biological specimens are critical for forensic investigations and research into the compound's pharmacokinetics and toxicology. U-47700 undergoes extensive metabolism, primarily through N-demethylation, resulting in the formation of N-desmethyl-U-47700 and N,N-didesmethyl-U-47700 as major metabolites. nih.govnih.govfrontiersin.org Hydroxylation on the cyclohexyl ring can also occur. springermedizin.de
Studies have examined the presence of U-47700 and its metabolites in various biological matrices, including blood, urine, and serum, from both non-fatal and fatal intoxication cases. nih.govresearchgate.netfrontiersin.org LC-MS/MS is a widely used technique for this purpose, offering sensitivity and specificity for the detection and quantification of these compounds. nih.govresearchgate.netmdpi.com The identification of metabolites is particularly important as they may persist in biological fluids longer than the parent drug and can serve as valuable biomarkers of exposure, especially in urine. nih.gov For instance, N-desmethyl-U-47700 is often a more prominent chromatographic signal than the parent compound in urine samples. nih.gov
Research findings indicate a wide range of U-47700 concentrations in biological specimens from intoxication cases, with reported whole blood concentrations in fatal cases ranging significantly. nih.govfrontiersin.org Metabolite concentrations, particularly N-desmethyl-U-47700, can also be substantial. nih.gov
Here is a sample table illustrating reported concentration ranges of U-47700 and its metabolites in biological specimens from forensic cases:
| Compound | Matrix | Concentration Range (ng/mL or ng/mg) | Source Type |
| U-47700 | Blood/Serum | 8–251 | Non-fatal human |
| U-47700 | Whole Blood | 8–3040 | Fatal human |
| U-47700 | Urine | Human | |
| U-47700 | Blood | 1.1–24,000 | Poly-drug use |
| N-desmethyl-U-47700 | Urine | High amounts observed | Human |
| N-desmethyl-U-47700 | Biological | 2.0–7520 | Poly-drug use |
| N,N-didesmethyl-U-47700 | Biological | 0.7–1947 | Poly-drug use |
| U-47700 | Rat Plasma | 40–173 (Cmax) | Rat (Research) |
| U-47700 | Rat Tissues | 113–259 | Rat (Research) |
| N-desmethyl-U-47700 | Rat Tissues | 179–625 | Rat (Research) |
| N,N-didesmethyl-U-47700 | Rat Tissues | 132–530 | Rat (Research) |
Note: This table is compiled from various sources and represents typical ranges reported in forensic and research contexts. Specific concentrations can vary widely depending on the case and analytical method.
Role of U-47700-d6 as an Internal Standard in Quantitative Forensic Analysis
This compound is a deuterium-labeled analogue of U-47700, where six hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes this compound an ideal internal standard for quantitative analysis of U-47700 and its metabolites using mass spectrometry-based techniques like LC-MS/MS and GC-MS. caymanchem.comcaymanchem.combertin-bioreagent.com
In quantitative forensic analysis, a known amount of the internal standard (this compound) is added to biological samples before extraction and analysis. forensicresources.orgmdpi.com The internal standard behaves similarly to the target analyte (U-47700) during sample preparation and chromatographic separation but is distinguishable by its mass in the mass spectrometer due to the deuterium atoms. sciex.com This allows for correction of variations that may occur during sample processing, improving the accuracy and precision of the quantitative results. sciex.com The ratio of the signal intensity of U-47700 (or its metabolites) to the signal intensity of this compound is used to determine the concentration of the analyte in the original sample. sciex.com this compound is commercially available and often qualified as a Certified Reference Material, ensuring its suitability for use as a quantitative analytical reference standard in forensic and research applications. caymanchem.comcaymanchem.combertin-bioreagent.com
Challenges in Forensic Analysis of Novel Synthetic Opioids and Analogues
The forensic analysis of novel synthetic opioids and their analogues, including U-47700, presents several significant challenges. The rapid emergence of new compounds on the illicit drug market outpaces the development and dissemination of analytical methods and reference standards. frontiersin.orgoup.comscielo.org.mx This constant evolution makes it difficult for toxicology laboratories to stay current with their screening capabilities. frontiersin.orgoup.com
Another challenge is the low concentrations at which these potent opioids may be present in biological samples, particularly in blood, due to their high potency and rapid metabolism. nih.gov This necessitates highly sensitive analytical techniques. Furthermore, the extensive metabolism of compounds like U-47700 means that the parent drug may be present at very low levels or even undetectable, while metabolites are more abundant. nih.govfrontiersin.org Therefore, the identification and inclusion of metabolites in screening and confirmation methods are crucial to avoid false-negative results. nih.gov
The structural similarity among different synthetic opioid analogues can also pose challenges for differentiation and specific identification, requiring sophisticated mass spectrometry techniques with high selectivity. frontiersin.orgfrontiersin.org The lack of readily available reference standards for newly emerging analogues further complicates their identification and quantification in forensic casework. frontiersin.org Finally, interpreting the toxicological significance of detected concentrations can be complex, especially in cases involving polydrug use, which is common with NSOs like U-47700. frontiersin.orgfrontiersin.org
Future Research Directions and Unanswered Questions
Comprehensive Elucidation of Enzyme Kinetics and Specific Cytochrome Isoforms for U-47700 Metabolism
Understanding the detailed metabolic pathways of U-47700 and its labeled analog, U-47700-d6, is crucial for forensic toxicology and potentially informing on the duration and intensity of effects. Research indicates that the metabolism of U-47700 in humans involves mono- and didesmethylation, followed by hydroxylation. wikipedia.org The desmethyl metabolites of U-47700 are reported to have negligible affinity for opioid receptors and are not thought to contribute significantly to the parent compound's activity. wikipedia.org
However, a comprehensive understanding of the enzyme kinetics and the specific cytochrome P450 (CYP) isoforms involved in these metabolic steps for both U-47700 and this compound is still needed. While CYP enzymes are known to play a primary role in the metabolism of many drugs, including opioids iu.edusquarespace.com, the precise isoforms responsible for the N-demethylation and hydroxylation of U-47700 and its deuterated analog require detailed investigation. Studies using human liver microsomes have identified N-desmethyl-U-47700 as the principal metabolite, along with N,N-didesmethyl-U-47700, N-desmethyl-hydroxyl-U-47700, and N,N-didesmethyl-hydroxyl-U-47700. webpoisoncontrol.org Further research is necessary to determine the kinetic parameters (e.g., Km, Vmax) for each metabolic step and to definitively identify the specific CYP isoforms (e.g., CYP3A4, CYP2D6, etc.) that catalyze these reactions for both the parent compound and its deuterated form. mdpi.comnih.gov This knowledge is vital for predicting potential drug interactions and understanding variability in metabolism among individuals due to genetic polymorphisms in CYP enzymes.
Advanced Pharmacological Characterization of Less Potent Analogs and Emerging U-Compounds
While U-47700 is recognized as a potent μ-opioid receptor agonist guidetopharmacology.orgresearchgate.net, there are less potent analogs and emerging "U-compounds" that warrant further pharmacological characterization. Studies have shown that structural analogs of U-47700, such as U-49900 and AH-7921, display reduced potency at opioid receptors. ugent.be For instance, U-49900 was found to be significantly less potent than U-47700 in recruiting both mini-Gi and βarr2 in a μ-opioid receptor assay. ugent.be
Future research should focus on conducting advanced pharmacological studies on these less potent analogs and newly emerging U-compounds. This includes detailed in vitro functional assays to determine their binding affinities and efficacies at the μ-, δ-, and κ-opioid receptors. wikipedia.org Furthermore, investigating their signaling pathways, including G protein activation and β-arrestin recruitment, is essential to understand their potential for biased agonism. ugent.befrontiersin.org This research can provide valuable insights into how structural modifications impact pharmacological profiles and help predict the potential risks associated with these emerging substances.
Development of Novel Analytical Techniques for Rapid and Broad-Spectrum Detection of Emerging Synthetic Opioids
The rapid emergence of novel synthetic opioids, including U-47700 and its analogs, presents significant challenges for forensic and clinical toxicology laboratories. scielo.org.mxpnnl.gov Traditional immunoassay methods may lack specificity and can result in false positives or fail to detect newer compounds. touro.edu While techniques like GC-MS, LC-MS, and LC-HRMS are used for definitive identification, there is a critical need for the development of novel analytical techniques that offer rapid, broad-spectrum detection capabilities for emerging synthetic opioids. pnnl.govtouro.edu
Future research should focus on developing innovative screening methods that can quickly identify the presence of a wide range of synthetic opioids, including U-47700 and its structural variants like this compound, without requiring specific reference standards for every new compound. This could involve exploring techniques such as high-resolution mass spectrometry with comprehensive libraries, or the development of portable detection devices for use in field settings. pnnl.govdhs.gov Research into non-contact, ultra-trace detection of vapor-phase synthetic opioids is also ongoing and needs further advancement. dhs.gov The goal is to stay ahead of the evolving illicit drug market by enabling timely identification of new threats.
Exploration of Structure-Activity Relationships for Novel Opioid Receptor Targets and Biased Agonism
Understanding the structure-activity relationships (SAR) of U-47700 and its analogs is crucial for predicting the pharmacological effects of new, related compounds and potentially designing novel therapeutics with desired properties. While some SAR characterization of U-47700 and its analogs has been performed researchgate.netmdpi.com, further exploration is needed, particularly concerning novel opioid receptor targets and biased agonism.
Future research should delve deeper into how specific structural modifications to the U-47700 scaffold influence binding affinity and functional activity at different opioid receptor subtypes. ugent.be This includes investigating the potential for activity at less-studied or novel opioid receptor targets. Furthermore, research into biased agonism, where a compound selectively activates certain downstream signaling pathways (e.g., G protein signaling over β-arrestin recruitment), is a critical area. ugent.befrontiersin.org Biased agonists may offer the potential for desired therapeutic effects with reduced side effects like respiratory depression. frontiersin.org Studies utilizing advanced computational modeling and in vitro signaling assays are necessary to fully elucidate the SAR for biased agonism within the U-compound series.
Long-Term Preclinical Research on U-47700 and its Analogs in Animal Models to Inform Basic Science
Despite the emergence of U-47700 and its detection in biological samples mdpi.com, there is a significant lack of long-term preclinical research on this compound and its analogs in animal models. While acute pharmacological effects have been studied nih.gov, the long-term consequences of exposure, including the development of tolerance, dependence, and potential neuroadaptations, remain largely unknown. touro.eduregulations.gov
Future research should prioritize conducting long-term preclinical studies in relevant animal models to inform basic science understanding of U-47700 and its analogs. This includes investigating the pharmacokinetics and metabolism over extended periods, assessing the development and mechanisms of tolerance and dependence, and examining potential neurobiological changes associated with chronic exposure. nih.gov Such studies are essential for understanding the full scope of the biological effects of these compounds and can provide valuable data for risk assessment and the development of potential treatment strategies. mdpi.comnih.govfda.govwww.gov.br
Q & A
Q. What is the primary role of U-47700-d6 in analytical toxicology studies?
this compound, a deuterated isotopologue of the synthetic opioid U-47700, serves as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve quantification accuracy. Its structural similarity to the parent compound minimizes matrix effects and corrects for variability during sample preparation and ionization. For example, in tissue distribution studies, this compound is spiked into homogenized specimens to generate calibration curves, ensuring precise measurement of U-47700 in biological matrices .
Q. Which analytical methods are most effective for detecting this compound and its parent compound in biological samples?
LC-MS/MS with multiple reaction monitoring (MRM) is the gold standard. Key parameters include:
- Ion transitions : m/z 329.0 → 284.0 for U-47700 and m/z 336.0 → 286.0 for this compound .
- Chromatographic separation : Retention times (~8.5 min) are optimized to distinguish this compound from metabolites like N-desmethyl-U-47700 (8.23 min) . Method validation should adhere to guidelines for sensitivity (limit of detection: 1 ng/mL), linearity (1–1,250 ng/mL), and reproducibility .
Q. How does this compound address challenges in quantifying U-47700 in post-mortem samples?
Post-mortem degradation and tissue heterogeneity (e.g., brain vs. blood) complicate quantification. This compound mitigates these issues by normalizing extraction efficiency and ion suppression. For instance, in a fatal overdose case, this compound enabled accurate measurement of femoral blood (0.40 mg/L) and brain (0.38 mg/kg) concentrations despite matrix complexity .
Advanced Research Questions
Q. How can researchers optimize LC-MS/MS parameters for this compound in multi-analyte panels?
- Ion source optimization : Direct infusion of this compound standards using a syringe pump ensures stable ionization (e.g., electrospray ionization in positive mode) .
- Collision energy tuning : Adjust energy levels to maximize product ion yield (e.g., 20–30 eV for m/z 336.0 → 286.0) while avoiding cross-talk with co-eluting metabolites .
- Column selection : Use C18 columns with 2.6-µm particle size to enhance resolution and reduce run time (<12 min/sample) .
Q. What experimental design considerations are critical when studying this compound’s stability under varying storage conditions?
- Temperature and pH effects : Assess degradation kinetics by storing spiked samples at –20°C, 4°C, and room temperature in buffers (pH 6–8).
- Freeze-thaw cycles : Perform ≥3 cycles to evaluate IS integrity in plasma or urine .
- Documentation : Report pre-analytical variables (e.g., centrifugation speed, storage duration) to ensure reproducibility .
Q. How do metabolic pathways of U-47700 influence the utility of this compound in forensic toxicology?
U-47700 undergoes N-demethylation to active metabolites (e.g., N-desmethyl-U-47700), which may cross-react with antibodies in immunoassays. This compound aids in distinguishing parent drug signals from metabolites during MRM analysis. For example, in urine samples, this compound’s distinct mass shift (m/z +6) prevents overlap with demethylated metabolites .
Q. What strategies resolve discrepancies in tissue distribution data for U-47700 across studies?
Contradictions (e.g., higher femoral blood vs. heart blood concentrations ) may arise from post-mortem redistribution or sampling delays. To address this:
- Standardized protocols : Collect tissues within 24 hours and use this compound to normalize inter-sample variability .
- Comparative studies : Analyze paired specimens (e.g., blood-brain-liver) in controlled animal models to isolate pharmacokinetic factors .
Q. What are the limitations of using this compound in large-scale epidemiological studies?
- Cost and availability : Deuterated standards are expensive, limiting high-throughput applications.
- Matrix diversity : Cross-validation is required for non-traditional matrices (e.g., vitreous humor, hair) due to differential extraction recovery .
- Ethical constraints : Sourcing human tissues for method development requires IRB approval and adherence to ethical guidelines .
Methodological Best Practices
Q. How to validate a novel LC-MS/MS method incorporating this compound?
Follow ISO 17025 or FDA guidelines:
Q. What computational tools enhance data analysis for this compound-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
